

# Comparative Analysis of Structure-Activity Relationships in 1,4-Oxazepane Analogs

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Compound of Interest		
Compound Name:	1,4-Oxazepan-6-one	
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#### A Guide for Researchers in Drug Discovery

The 1,4-oxazepane scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This seven-membered ring system, containing oxygen and nitrogen atoms at the 1 and 4 positions, offers a three-dimensional architecture that can be strategically modified to interact with a diverse range of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) for two distinct series of 1,4-oxazepane analogs, offering insights into their therapeutic potential as agents for acute myeloid leukemia (AML) and as ligands for the dopamine D4 receptor.

## Series 1: 1,5-Dihydrobenzo[e][1][2]oxazepin-2(3H)-ones as Inducers of AML Cell Differentiation

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Differentiation therapy, which aims to induce cancer cells to mature into non-proliferating, terminally differentiated cells, represents a promising therapeutic strategy. A recent study identified a series of 1,5-dihydrobenzo[e][1][2]oxazepin-2(3H)-ones with the ability to induce differentiation in various AML cell lines. The SAR of these analogs was explored to optimize their potency.

## **Quantitative SAR Data**



The following table summarizes the in vitro activity of key 1,5-dihydrobenzo[e][1][2]oxazepin-2(3H)-one analogs in inducing the differentiation of HL-60 AML cells, as measured by the expression of the myeloid differentiation marker CD11b.

Compound ID	R1	R2	R3	EC50 (μM) for CD11b Upregulation
1a	Н	Н	Н	>10
1b	i-Pr	Н	Н	2.5
1c	c-Pr	Н	Н	3.1
1d	Et	Н	Н	4.5
1e	i-Pr	4-F-Ph	Н	1.8
1f	i-Pr	3-SO2NH2-Ph	Н	0.9
1g	i-Pr	3-NHCO2Me-Ph	Н	1.2
1h	i-Pr	3-SO2NH2, 4-F- Ph	Н	1.1

### Key SAR Observations for AML Differentiation Activity:

- Substitution at N1 (R1): Small alkyl groups at the N1 position are crucial for activity. An isopropyl group (Compound 1b) was found to be optimal compared to an unsubstituted analog (Compound 1a) or other small alkyl groups like ethyl (Compound 1d).
- Substitution at C8 (R2): Aromatic substitution at the C8 position significantly enhances potency. The introduction of a phenyl group, particularly with substituents at the metaposition, is beneficial.
- Meta-substituents on the C8-Aryl Ring: Electron-withdrawing groups, such as a sulfonamide (Compound 1f) or a carbamate (Compound 1g), at the meta-position of the C8-phenyl ring lead to a marked increase in activity.



 Para-substituents on the C8-Aryl Ring: The addition of a small substituent, such as fluorine (Compound 1e), to the para-position of the C8-phenyl ring is well-tolerated and can slightly improve potency.

## **Experimental Protocols**

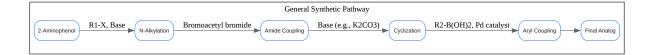
Synthesis of 1,5-Dihydrobenzo[e][1][2]oxazepin-2(3H)-one Analogs (General Procedure):

The synthesis of the 1,5-dihydrobenzo[e][1][2]oxazepin-2(3H)-one scaffold generally involves a multi-step sequence starting from substituted 2-aminophenols. A typical route is outlined below:

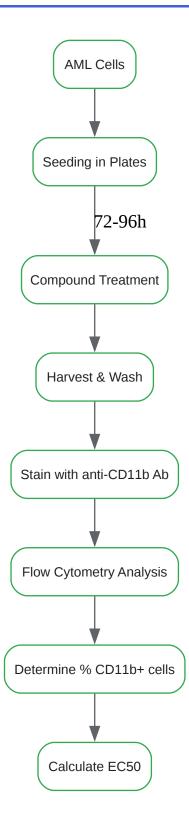




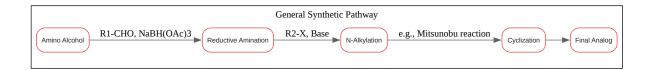


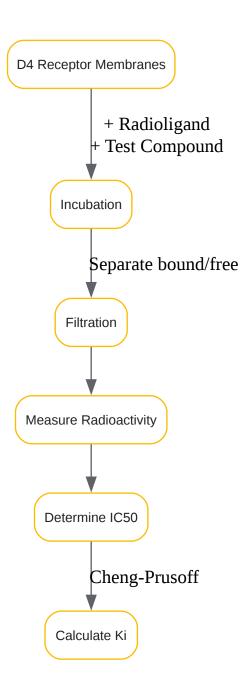












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## References

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